molecular formula C22H24N4O2 B11610524 3-[7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

3-[7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No.: B11610524
M. Wt: 376.5 g/mol
InChI Key: ZZUWLIYVPHOFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[7-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused with a pyrimidine ring, and substituted with methoxyphenyl and methylphenyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

The synthesis of 3-[7-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions to form the triazole ring, followed by further functionalization to introduce the methoxyphenyl and methylphenyl groups . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can undergo reduction reactions to form dihydro derivatives.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

3-[7-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.

    Medicine: It may be investigated for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[7-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl and methylphenyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the compound’s intended use .

Comparison with Similar Compounds

Similar compounds to 3-[7-(4-METHOXYPHENYL)-5-(4-METHYLPHENYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]PROPAN-1-OL include other triazolopyrimidines with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities. Examples of similar compounds include:

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

3-[7-(4-methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

InChI

InChI=1S/C22H24N4O2/c1-15-5-7-16(8-6-15)19-14-20(17-9-11-18(28-2)12-10-17)26-22(23-19)24-21(25-26)4-3-13-27/h5-12,14,20,27H,3-4,13H2,1-2H3,(H,23,24,25)

InChI Key

ZZUWLIYVPHOFKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(N3C(=NC(=N3)CCCO)N2)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.